molecular formula C9H18NO4P B12069902 Diethyl [2-(acryloylamino)ethyl]phosphonate CAS No. 518991-74-7

Diethyl [2-(acryloylamino)ethyl]phosphonate

Cat. No.: B12069902
CAS No.: 518991-74-7
M. Wt: 235.22 g/mol
InChI Key: PQSCCOKWHTUXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(acryloylamino)ethyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(acryloylamino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate acrylamide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylamide under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(acryloylamino)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonates .

Scientific Research Applications

Diethyl [2-(acryloylamino)ethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [2-(acryloylamino)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. The acrylamide moiety can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl phosphonate
  • Acrylamide derivatives

Uniqueness

Diethyl [2-(acryloylamino)ethyl]phosphonate is unique due to its combination of a phosphonate group and an acrylamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

518991-74-7

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)prop-2-enamide

InChI

InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)

InChI Key

PQSCCOKWHTUXTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.